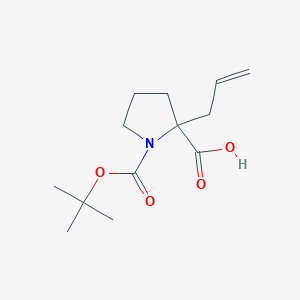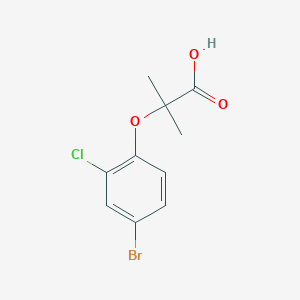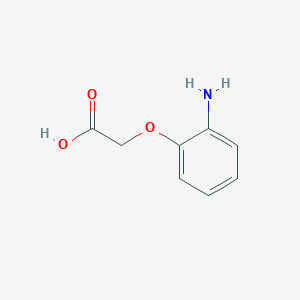
5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Vue d'ensemble
Description
5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is a useful research compound. Its molecular formula is C6H6BrF3O2 and its molecular weight is 247.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Biheterocycles
5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one serves as an efficient precursor in the synthesis of (1,2,3‐triazol‐1‐yl)methylpyrimidines, a new series of biheterocycles. This process involves stepwise synthesis, beginning with its conversion into 5-azido-1,1,1-trifluoro-4-methoxypent-3-en-2-one and subsequent reactions leading to the formation of these biheterocycles. This method demonstrates the compound's utility in creating complex molecular structures (Aquino et al., 2017).
Catalyst-Free Synthesis of Piperazines and Diazocanes
The compound is also utilized in the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes. This telescoped, one-pot method yields these compounds with high chemo- and regioselectivity, demonstrating its versatility in synthesizing a variety of heterocyclic compounds (Mittersteiner et al., 2019).
Production of Functionalized Pyrroles
Another significant application is in the synthesis of highly functionalized 4-amino-2-(trifluoromethyl)-1H-pyrroles. The reaction with primary aliphatic amines leads to the selective formation of these pyrroles, showcasing its reactivity and selectivity in synthesizing specialized organic structures (Zanatta et al., 2021).
Heterocyclic Synthesis Using Brominated Enones
This compound, along with its derivatives, is a valuable building block for constructing heterocyclic and polyheterocyclic compounds. These compounds are synthesized through cyclocondensation, alkylation, and cycloaddition reactions, highlighting the compound's utility in diverse synthetic pathways (Mittersteiner et al., 2020).
One-Pot Synthesis of Heterocycles
The compound's role in the regiospecific allylic bromination and its applications in the synthesis of various heterocycles further illustrate its importance in organic synthesis. This process emphasizes its utility in creating complex organic compounds in a streamlined manner (Martins, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3O2/c1-12-4(3-7)2-5(11)6(8,9)10/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVYBZXUIJPUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=CC(=O)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408927 | |
| Record name | 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502926-95-6 | |
| Record name | 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one a valuable precursor in organic synthesis?
A: this compound displays versatility in synthesizing diverse heterocyclic compounds. Its structure allows for various chemical transformations. For instance, the bromine atom can be readily substituted by nucleophiles, as demonstrated by its reaction with azide ions to yield 5-azido-1,1,1-trifluoro-4-methoxypent-3-en-2-one [, ]. This intermediate is a key component in click chemistry, enabling the synthesis of triazole derivatives. Additionally, the molecule's enone moiety participates in cyclocondensation reactions, leading to the formation of pyrimidine derivatives []. This versatility makes it a valuable building block for synthesizing biologically relevant molecules.
Q2: How does this compound contribute to the synthesis of pyrimidine derivatives?
A: In a multi-step synthesis, this compound serves as a precursor for creating a series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles []. The synthetic pathway involves a substitution reaction where the bromine atom is replaced by an azide group. This step is followed by a click chemistry reaction to introduce a triazole ring. Finally, the resulting intermediate undergoes a cyclocondensation reaction with 2-methylisothiourea sulfate, utilizing the enone moiety, to yield the final 2-(methylthio)-4-(1,2,3-triazol-1-yl)methyl-6-(trifluoromethyl)pyrimidines [].
Q3: Can you elaborate on the regioselective behavior observed in reactions involving this compound and its implications for heterocycle synthesis?
A: Studies have shown that reactions between this compound and primary amines exhibit remarkable regioselectivity []. Instead of a simple nucleophilic substitution at the bromine-bearing carbon, the reaction proceeds to form either 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles or β-enaminones. This selectivity stems from the reaction conditions, particularly the amount of amine employed []. Such regioselective control is highly valuable in organic synthesis, as it allows chemists to selectively target specific products and construct complex molecules like pyrroles with defined substitution patterns.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Azaspiro[5.5]undecane](/img/structure/B1276859.png)


![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)








